Cas no 2680742-47-4 (benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate)

benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate structure
2680742-47-4 structure
商品名:benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
CAS番号:2680742-47-4
MF:C15H16ClN3O2
メガワット:305.759442329407
CID:5633420
PubChem ID:165924595

benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
    • 2680742-47-4
    • EN300-28291407
    • インチ: 1S/C15H16ClN3O2/c1-3-19(14-17-11(2)9-13(16)18-14)15(20)21-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
    • InChIKey: GAZZNMOZBSRNBA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C)N=C(N=1)N(C(=O)OCC1C=CC=CC=1)CC

計算された属性

  • せいみつぶんしりょう: 305.0931045g/mol
  • どういたいしつりょう: 305.0931045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 55.3Ų

benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28291407-0.05g
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
2680742-47-4 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28291407-0.1g
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
2680742-47-4 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28291407-2.5g
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
2680742-47-4 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28291407-1.0g
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
2680742-47-4 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28291407-10.0g
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
2680742-47-4 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28291407-0.25g
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
2680742-47-4 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28291407-1g
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
2680742-47-4
1g
$1214.0 2023-09-08
Enamine
EN300-28291407-0.5g
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
2680742-47-4 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28291407-5.0g
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
2680742-47-4 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28291407-5g
benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate
2680742-47-4
5g
$3520.0 2023-09-08

benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate 関連文献

benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamateに関する追加情報

Professional Introduction to Benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate (CAS No. 2680742-47-4)

Benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate, a compound with the chemical identifier CAS No. 2680742-47-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural motif of this molecule, featuring a benzyl group and a carbamate moiety linked to a pyrimidine core substituted with chloro and methyl groups, contributes to its unique chemical properties and biological relevance.

The synthesis of Benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The pyrimidine ring is typically constructed through condensation reactions, often employing guanidine derivatives or urea with appropriate β-diketones or α-haloketones. The introduction of the chloro group at the 4-position and the methyl group at the 6-position is achieved through selective halogenation and alkylation techniques, respectively. The final step involves the formation of the carbamate bond, which is accomplished by reacting the intermediate with ethyl carbamate or an equivalent reagent.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs due to its ability to interact with biological targets such as enzymes and receptors. The presence of electron-withdrawing groups like the chloro substituent enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack and thus facilitating further functionalization.

Recent research has highlighted the importance of pyrimidine derivatives in developing treatments for various diseases, including cancer, infectious diseases, and inflammatory disorders. For instance, studies have demonstrated that certain pyrimidine-based compounds can inhibit kinases and other enzymes involved in tumor growth and progression. The< strong>Benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate structure provides a versatile platform for designing molecules that can modulate these pathways effectively.

In addition to its role as a synthetic intermediate, this compound has shown promise in preclinical studies as a lead for developing novel therapeutic agents. Its ability to engage with biological targets suggests that it could be further optimized to exhibit improved potency, selectivity, and pharmacokinetic properties. Researchers are exploring various derivatives of this compound to enhance its bioactivity and reduce potential side effects.

The benzyl group in the molecule serves as a protecting group for the amino functionality during synthesis but can also be removed under specific conditions to reveal more reactive intermediates. This feature makes< strong>Benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate a valuable building block for medicinal chemists seeking to construct more complex molecules with tailored properties.

The carbamate moiety is another critical feature of this compound, contributing to its potential biological activity by serving as a hinge region that can interact with target proteins. Carbamates have been widely used in drug design due to their ability to form stable covalent bonds with biological targets, leading to potent inhibition of enzyme activity. The ethyl group attached to the carbamate nitrogen provides additional conformational flexibility, allowing for optimal binding interactions within biological systems.

The< strong>CAS No. 2680742-47-4 registry number ensures that researchers can reliably identify and purchase this compound for their studies. The standardized identification system provided by CAS allows for seamless communication across scientific disciplines and facilitates access to detailed information about chemical properties, synthesis methods, and safety considerations.

Ongoing research into< strong>Benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate continues to uncover new possibilities for its application in drug development. Advances in computational chemistry and high-throughput screening technologies are enabling researchers to rapidly evaluate large libraries of compounds for their potential bioactivity. This rapid screening process is crucial for identifying promising candidates like this one that can be further developed into effective therapeutic agents.

The integration of< strong>Benzyl N-(4-chloro-6-methylpyrimidin-2-yl)-N-ethylcarbamate into drug discovery pipelines represents a significant step forward in addressing unmet medical needs. Its unique structural features and demonstrated bioactivity make it a valuable asset for pharmaceutical companies and academic institutions alike. As research progresses, it is likely that this compound will play an increasingly important role in developing novel treatments for various diseases.

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